2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide
Description
The compound “2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide” is a thiazolo[4,5-d]pyridazinone derivative featuring a fused bicyclic core. Key structural attributes include:
- Thiazolo[4,5-d]pyridazinone scaffold: A nitrogen- and sulfur-containing heterocyclic system with a ketone group at position 3.
- Substituents: A furan-2-yl group at position 7, contributing π-electron-rich aromatic character. An N-(4-methoxyphenyl)acetamide side chain, introducing hydrogen-bonding capability via the methoxy and amide moieties.
Properties
IUPAC Name |
2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-11-20-17-18(28-11)16(14-4-3-9-27-14)22-23(19(17)25)10-15(24)21-12-5-7-13(26-2)8-6-12/h3-9H,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGBJVISBKVPCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)OC)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This compound belongs to a class of thiazolo[4,5-d]pyridazine derivatives, which are known for their diverse pharmacological properties.
Structural Features
The molecular structure of this compound is characterized by:
- A thiazolo[4,5-d]pyridazine core.
- A furan moiety that enhances its reactivity.
- A methoxyphenyl substituent that may influence its biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O2S |
| Molecular Weight | 366.42 g/mol |
| CAS Number | 941948-95-4 |
Biological Activity
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that thiazolo[4,5-d]pyridazine derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with a similar framework have demonstrated efficacy against breast and lung cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The presence of the furan ring in the structure has been linked to antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
The precise mechanism of action for this compound is still under investigation; however, it is believed to interact with various molecular targets, including:
- Enzymes involved in cell proliferation.
- Receptors associated with inflammatory responses.
- DNA synthesis pathways, leading to cytotoxic effects in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Effects : A recent study demonstrated that derivatives similar to this compound showed significant inhibition of tumor growth in xenograft models, suggesting strong anticancer potential.
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, supporting its use as a lead compound for developing new antibiotics.
- Inflammation Model : In animal models of inflammation, the compound reduced markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
(a) Aryl Substituent Effects
- 4-Methoxyphenyl (Target) : The methoxy group enhances solubility in polar solvents due to its electron-donating nature and ability to form hydrogen bonds. This may improve bioavailability compared to chlorophenyl analogs.
- Its electron-withdrawing nature may alter electronic distribution in the core scaffold, affecting binding interactions in biological targets .
(b) Heterocyclic Substituent Effects
- Furan-2-yl (Target) : The oxygen atom in furan offers a smaller atomic radius and higher electronegativity than sulfur in thienyl. This may reduce steric hindrance and modify π-π stacking interactions with aromatic residues in target proteins.
- 2-Thienyl (Analog) : Sulfur’s larger size and lower electronegativity could enhance hydrophobic interactions but may also introduce torsional strain depending on conformational flexibility .
(c) Mass and Stability
- The analog’s higher molecular mass (442.94 vs. 422.46 g/mol) is attributed to the chlorine atom and additional sulfur in the thienyl group. The chlorine atom may also increase metabolic stability compared to the methoxy group, which is prone to demethylation.
Research Findings and Limitations
While the provided evidence lacks experimental data (e.g., IC₅₀, solubility, or crystallographic structures), the structural analysis highlights critical trends:
Electron-donating vs. withdrawing groups on the aryl ring significantly influence electronic and solubility profiles.
Heteroatom choice (O vs. S) in the fused heterocycle modulates steric and electronic interactions.
Further studies using crystallographic tools (e.g., ORTEP-3 or WinGX, as noted in –3) could resolve 3D conformations and validate these hypotheses. Comparative biological assays are essential to quantify structure-activity relationships.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
